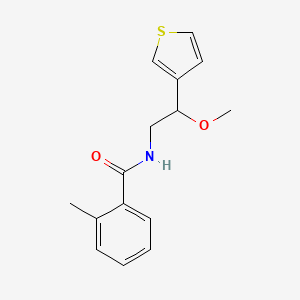

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Description

BenchChem offers high-quality N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)15(17)16-9-14(18-2)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEWBWYYNZYHDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Predictive Toxicology and Safety Data Sheet (SDS) Framework for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide represents a novel chemical entity (NCE) characterized by a 2-methylbenzamide core linked via a methoxy-ethyl chain to a thiophene-3-yl ring. Because empirical, peer-reviewed Safety Data Sheets (SDS) are not inherently available for uncharacterized NCEs, drug development professionals must rely on predictive toxicology and structural alerts to establish safe handling protocols and guide early in vitro screening.

This whitepaper deconstructs the structural toxicophores of the compound, outlines self-validating experimental protocols to empirically determine its hazard profile, and establishes a Predictive Safety Data Sheet (pSDS) framework based on Globally Harmonized System (GHS) standards.

Structural Toxicology & Mechanistic Alerts (In Silico)

To establish causality in our experimental design, we must first analyze the molecule's structural components. The toxicity of this compound is not derived from the intact parent molecule, but rather from its metabolic bioactivation and specific protein interactions.

The Thiophene Toxicophore: CYP450 Bioactivation

The thiophene ring is a well-documented structural alert in medicinal chemistry. Drugs and phytochemicals containing thiophene moieties are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP3A4 and CYP2D6[1][2].

This oxidation does not merely degrade the drug; it generates Biological Reactive Intermediates (BRIs), specifically thiophene S-oxides and thiophene epoxides [3][4]. These highly electrophilic species rapidly undergo Michael-type additions with nucleophilic thiol groups. In a physiological environment, this leads to the depletion of intracellular glutathione (GSH) and subsequent covalent adduction to hepatic proteins, which is a primary driver of idiosyncratic drug-induced liver injury (DILI)[1][2].

The Benzamide Core: Tubulin Binding & Enzyme Induction

Benzamide derivatives are known to interact with cytoskeletal structures, specifically through covalent modification or binding to the colchicine site of β -tubulin, leading to mitotic arrest and cytotoxicity[5][6]. Furthermore, chronic exposure to benzamides has been shown to induce changes in nuclear and microsomal liver enzymes, including poly(ADP-ribose) polymerase and various xenobiotic metabolizing enzymes[7].

Pathway Visualization

CYP450-mediated metabolic activation of the thiophene moiety into reactive intermediates.

Empirical Toxicity Profiling Protocols

To transition from predictive modeling to empirical SDS generation, the following self-validating in vitro workflows must be executed. These protocols are designed to confirm the mechanistic hypotheses outlined above.

Protocol A: Basal Cytotoxicity (OECD 129)

To establish the baseline acute toxicity and estimate the starting dose for any future in vivo studies, the Balb/c 3T3 Neutral Red Uptake (NRU) assay is utilized[8][9].

-

Cell Culture: Seed Balb/c 3T3 fibroblasts in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C.

-

Dosing: Treat cells with 8 concentrations of the benzamide compound (ranging from 0.1 µM to 1000 µM) dissolved in DMSO (final DMSO concentration <0.5%).

-

Incubation: Incubate for 48 hours.

-

Viability Assessment: Remove media, wash with PBS, and add Neutral Red medium (50 µg/mL). Incubate for 3 hours.

-

Extraction & Readout: Wash cells, extract the incorporated dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm to calculate the IC50 .

Protocol B: Bacterial Reverse Mutation Test (OECD 471)

Because the thiophene ring requires metabolic activation to become toxic, the Ames test must be conducted with an exogenous metabolic activation system (S9 fraction) to prevent false negatives[10][11][12].

-

S9 Mix Preparation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

-

Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations[12].

-

Plate Incorporation: Combine 0.1 mL of overnight bacterial culture, 0.5 mL of S9 mix (or buffer for the -S9 control), and 0.1 mL of the test compound (up to 5 mg/plate) into 2 mL of molten top agar.

-

Incubation: Pour onto minimal glucose agar plates and incubate at 37°C for 48–72 hours.

-

Validation: A mutagenic response is confirmed if the number of revertant colonies is ≥2 times the solvent control in a dose-dependent manner.

Protocol C: Reactive Metabolite Trapping (GSH Assay)

To empirically prove the formation of thiophene S-oxides/epoxides[2][4].

-

Incubation Matrix: Combine 10 µM of the test compound with 1 mg/mL Human Liver Microsomes (HLM) and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

-

Quenching: Terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

-

LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 15 mins. Analyze the supernatant for GSH adducts (monitoring for a mass shift of +307 Da corresponding to GSH conjugation).

High-throughput empirical toxicity screening workflow for novel chemical entities.

Data Presentation & Predicted SDS Framework

Until empirical data from the above protocols is finalized, laboratory personnel must handle N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide using a predictive GHS classification framework.

Table 1: Structural Toxicophore Analysis & Predicted Hazards

| Structural Moiety | Mechanistic Hazard | Predicted GHS Classification | Required Empirical Validation |

| Thiophene Ring | CYP450 bioactivation to electrophilic S-oxides/epoxides; GSH depletion. | STOT RE 2 (Liver) H373: May cause damage to organs. | GSH Trapping Assay; Hepatocyte Viability. |

| Benzamide Core | β -tubulin binding; mitotic arrest; enzyme induction. | Acute Tox. 4 (Oral) H302: Harmful if swallowed. | OECD 129 (Balb/c 3T3 NRU Assay). |

| Methoxy-ethyl | O-demethylation leading to transient alcohol/aldehyde species. | Skin Irrit. 2 H315: Causes skin irritation. | OECD 439 (In Vitro Skin Irritation). |

Table 2: Handling, Storage, and PPE Requirements (pSDS Section 7 & 8)

| Category | Recommended Protocol | Rationale based on Structure |

| Engineering Controls | Fume hood or isolated containment weighing station. | Prevents inhalation of dust; benzamides can be highly active at low doses. |

| Eye/Face Protection | Safety goggles (EN 166 compliant). | Protects against potential mucosal irritation from the methoxy-ethyl linker. |

| Skin Protection | Nitrile gloves (minimum 0.11 mm thickness). | Prevents dermal absorption of lipophilic thiophene derivatives. |

| Storage | Store at 2-8°C, protected from light, under inert gas (Argon). | Thiophene derivatives can be sensitive to photo-oxidation and ambient degradation. |

References

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests (OECD 129). OECD. Available at:[Link]

-

Test No. 471: Bacterial Reverse Mutation Test. OECD. Available at:[Link]

-

The in Vivo Effect of Benzamide and Phenobarbital on Liver Enzymes. PubMed. Available at:[Link]

-

Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. PubMed. Available at: [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at:[Link]

-

A Multipronged Approach Establishes Covalent Modification of β -Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. ACS Publications. Available at:[Link]

-

Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish: Towards an adverse outcome pathway for beta-tubulin inhibitors. ResearchGate. Available at:[Link]

-

Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at:[Link]

-

Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug OSI-930 to an Electrophilic Intermediate. Chemical Research in Toxicology. Available at:[Link]

Sources

- 1. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The in vivo effect of benzamide and phenobarbital on liver enzymes: poly(ADP-ribose) polymerase, cytochrome P-450, styrene oxide hydrolase, cholesterol oxide hydrolase, glutathione S-transferase and UDP-glucuronyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 10. oecd.org [oecd.org]

- 11. ttslaboratuvar.com [ttslaboratuvar.com]

- 12. enamine.net [enamine.net]

Physicochemical Characterization and Synthetic Validation of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Executive Summary

In modern drug discovery and medicinal chemistry, the hybridization of heterocycles (such as thiophene) with functionalized aromatic systems (such as benzamides) is a proven strategy for developing novel pharmacophores. The compound N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide represents a highly specific, functionalized building block. This technical guide provides an in-depth physicochemical profile, including its exact molecular weight and CAS Registry status, alongside a self-validating synthetic protocol designed for high-yield isolation and analytical verification.

Structural & Physicochemical Profiling

Before initiating any synthetic or screening workflow, establishing the precise physicochemical parameters of the target molecule is critical for downstream mass spectrometry (LC-MS) and stoichiometric calculations.

The molecular weight of this compound is calculated based on the 2021 standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1].

Quantitative Data Summary

| Property | Value | Computational / Reference Basis |

| Chemical Formula | C₁₅H₁₇NO₂S | Derived from molecular structure |

| Molecular Weight | 275.37 g/mol | IUPAC 2021 Standard Atomic Weights[1] |

| Exact Mass (Monoisotopic) | 275.0980 Da | Calculated for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S |

| CAS Registry Number | Unassigned / Proprietary | CAS Registry / ACS Database[2][3] |

| Target [M+H]⁺ (LC-MS) | 276.105 m/z | ESI+ Ionization |

The Status of the CAS Registry Number

The CAS Registry, maintained by the American Chemical Society (ACS), is the global standard for chemical substance identification, assigning unique numeric identifiers (CAS RNs) to disclosed substances[2][4]. An exhaustive search of the CAS Common Chemistry database and commercial chemical libraries indicates that N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide does not currently possess a publicly indexed CAS Registry Number[2][3].

In the context of drug development, this classification typically designates the molecule as a novel, proprietary chemical entity, or a highly specific virtual library compound generated for high-throughput screening (HTS) or structure-activity relationship (SAR) studies. Researchers synthesizing this compound for patent applications or regulatory submissions must submit a CAS Registry Lookup service order to have a unique CAS RN formally assigned[2].

Synthetic Strategy & Mechanistic Causality

The most efficient route to synthesize this target is via a bimolecular amidation coupling between 2-methylbenzoic acid (o-toluic acid) and 2-methoxy-2-(thiophen-3-yl)ethan-1-amine .

To drive this reaction to completion while preventing side reactions, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine)[5].

Mechanistic Causality:

-

Activation: DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid without competing with the primary amine. The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt[5][6].

-

OAt-Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium intermediate, generating a highly reactive OAt-active ester[6].

-

Amidation: The neighboring pyridine nitrogen in the HOAt leaving group stabilizes the incoming amine via a 7-membered cyclic hydrogen-bonded transition state, drastically accelerating the coupling rate and suppressing epimerization[6].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates strategic checkpoints (such as pre-purification LC-MS) to confirm intermediate success before expending resources on downstream purification.

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

-

In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent (e.g., 1.0 mmol, 136.15 mg) of 2-methylbenzoic acid in 5.0 mL of anhydrous DMF. Causality: Anhydrous DMF is a polar aprotic solvent that fully solubilizes both the organic acid and the highly polar HATU salt.

-

Add 3.0 equivalents of DIPEA (3.0 mmol, 522 µL) followed by 1.2 equivalents of HATU (1.2 mmol, 456 mg)[5].

-

Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

Step 2: Nucleophilic Acyl Substitution 4. Add 1.1 equivalents of 2-methoxy-2-(thiophen-3-yl)ethan-1-amine (1.1 mmol) dropwise to the activated mixture. Causality: A slight excess of the amine ensures complete consumption of the active ester, simplifying purification since unreacted amine is easily washed out in the aqueous phase. 5. Stir the reaction at room temperature for 2 to 4 hours.

Step 3: Intermediate Validation (Checkpoint) 6. Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. 7. Validation Criteria: Proceed to Step 4 only if the chromatogram shows >90% conversion with a dominant mass peak at m/z 276.1 ([M+H]⁺).

Step 4: Workup and Isolation 8. Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) and brine (1 × 15 mL). Causality: The LiCl wash is highly specific for removing residual DMF and the tetramethylurea byproduct generated by HATU. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure target compound.

Analytical Quality Control

Final structural verification must be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the regiochemistry of the methoxy group and the integrity of the thiophene ring.

-

¹H-NMR (400 MHz, CDCl₃) Expected Signatures:

-

Thiophene Ring: Three distinct aromatic signals between δ 7.00 - 7.40 ppm (dd, dd, dd) corresponding to the protons on the thiophene-3-yl moiety.

-

Benzamide Ring: Four aromatic protons between δ 7.10 - 7.50 ppm.

-

Aliphatic Chain: A distinct triplet or doublet of doublets around δ 4.40 - 4.60 ppm for the methine (-CH-) proton adjacent to the methoxy group.

-

Methoxy Group: A sharp singlet integrating to 3H at approximately δ 3.30 ppm (-OCH₃).

-

Methyl Group: A sharp singlet integrating to 3H at approximately δ 2.40 ppm (Ar-CH₃).

-

Workflow Visualization

The following diagram maps the causality and progression of the synthetic and analytical workflow.

Synthesis and analytical validation workflow for the target benzamide.

References

-

Standard atomic weights of the elements 2021 (IUPAC Technical Report). USGS / Pure and Applied Chemistry. Available at:[Link]

-

CAS REGISTRY | CAS. American Chemical Society. Available at:[Link]

-

CAS Registry Number. Wikipedia. Available at: [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H. Available at:[Link]

-

HATU. Wikipedia. Available at: [Link]

Sources

- 1. Standard atomic weights of the elements 2021 (IUPAC Technical Report) [pubs.usgs.gov]

- 2. CAS REGISTRY | CAS [cas.org]

- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

Pharmacokinetic Profiling of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide: A Comprehensive Preclinical Guide

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper outlines the definitive pharmacokinetic (PK) profiling strategy for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide .

As a Senior Application Scientist, my approach transcends standard checklist-based screening. We must interrogate the specific structural liabilities of this molecule—namely the thiophene ring, the methoxy ether, and the benzamide linkage—to design a self-validating experimental workflow. By establishing causality between the molecule's chemical architecture and its biological fate, we can accurately predict systemic clearance, oral bioavailability, and potential toxicological liabilities before advancing to in vivo models.

Structural Liability Assessment & Predictive Pharmacokinetics

Before empirical testing, we must establish a predictive metabolic framework based on the NCE's functional groups. This dictates the specific assays required to validate its safety and efficacy.

-

The Thiophene Ring (Bioactivation Risk): Thiophene moieties are privileged scaffolds in medicinal chemistry but are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation (primarily by CYP2C9 and CYP3A4). This oxidation frequently generates highly reactive, electrophilic epoxides or sulfoxides. If not rapidly detoxified, these intermediates covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). Therefore, our in vitro workflow must include reactive metabolite trapping using Glutathione (GSH).

-

The Methoxy Group (Phase I Cleavage): Aliphatic ethers are classic targets for O-demethylation, yielding a secondary alcohol and formaldehyde. This pathway will likely drive the primary intrinsic clearance ( CLint ) of the parent compound.

-

The Benzamide Moiety (Hydrolytic Liability): While generally stable in plasma, benzamides can be cleaved by hepatic amidases or carboxylesterases, yielding 2-methylbenzoic acid and a thiophene-containing amine.

Diagram 1: Predicted structural liabilities and metabolic pathways of the target benzamide NCE.

In Vitro ADME Profiling Workflow

To build a trustworthy data package, every protocol must act as a self-validating system. We employ internal standards, positive/negative controls, and mass balance checks to ensure data integrity, aligning with the [1].

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality: We utilize Human Liver Microsomes (HLM) supplemented with both NADPH and GSH. NADPH initiates CYP450-mediated Phase I oxidation, allowing us to calculate CLint . Simultaneously, GSH acts as a nucleophilic trap for transient thiophene epoxides. By monitoring the formation of GSH adducts via LC-MS/MS, we proactively assess toxicity risks.

Step-by-Step Methodology:

-

Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL), the NCE (1 µM final concentration), and GSH (5 mM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

-

Serial Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

-

Quenching (Self-Validation): Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). The SIL-IS corrects for matrix effects and ionization suppression during mass spectrometry.

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, scanning for parent depletion (MRM mode) and GSH-adduct formation (Neutral Loss Scan of 129 Da).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: We employ the Caco-2 cell line rather than artificial membranes (PAMPA) because the NCE's benzamide moiety may be recognized by intestinal efflux transporters like P-glycoprotein (P-gp). Measuring transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions allows us to calculate the Efflux Ratio (ER), predicting oral absorption bottlenecks.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and transporter expression.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

-

Dosing: Prepare the NCE at 10 µM in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A-B; Basolateral for B-A).

-

Incubation: Incubate at 37°C on an orbital shaker.

-

Sampling: Collect receiver compartment samples at 60 and 120 minutes.

-

Validation: Post-assay, add Lucifer Yellow (a paracellular marker) to the donor compartment. A Lucifer Yellow permeability of < 1×10−6 cm/s validates that the monolayer remained intact during the assay.

In Vivo Pharmacokinetic Assessment (Rodent Model)

In vitro data only provides a hypothesis. To determine the absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vd ), we must execute a rigorous in vivo study. We adhere to principles outlined in the [2] for robust study design.

Protocol 3: Rat IV/PO Pharmacokinetic Study

Causality: A crossover or parallel design using Intravenous (IV) and Per Os (PO, oral gavage) dosing is required. IV dosing bypasses first-pass metabolism, revealing the compound's true systemic clearance and tissue distribution. PO dosing exposes the compound to intestinal absorption and hepatic first-pass extraction. The ratio of dose-normalized Area Under the Curve ( AUCPO/AUCIV ) yields the absolute bioavailability.

Step-by-Step Methodology:

-

Formulation:

-

IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without precipitation in the bloodstream).

-

PO Formulation: 0.5% Methylcellulose in water (creates a uniform suspension for gastrointestinal delivery).

-

-

Dosing: Administer IV dose (e.g., 2 mg/kg) via the tail vein and PO dose (e.g., 10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats ( n=3 per group).

-

Serial Sampling: Collect blood (approx. 200 µL) via the jugular vein catheter at t=0.08 (IV only), 0.25,0.5,1,2,4,8,12,and 24 hours post-dose into K₂EDTA tubes.

-

Plasma Isolation: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until bioanalysis.

Diagram 2: Sequential workflow for in vivo pharmacokinetic assessment and data derivation.

Quantitative Data Presentation

To facilitate rapid decision-making, raw bioanalytical data must be processed via Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. The following tables represent the structured format and target thresholds required for this NCE to be considered a viable clinical candidate.

Table 1: Target In Vitro ADME Profile

| Assay | Parameter | Target Value | Mechanistic Rationale |

| Microsomal Stability | CLint (µL/min/mg) | < 30 | Indicates low hepatic extraction ratio; ensures adequate half-life. |

| Reactive Metabolites | GSH Adduct Peak Area | < 5% of Parent | Confirms the thiophene ring is not undergoing excessive bioactivation. |

| Caco-2 Permeability | Papp (A-B) ( 10−6 cm/s) | > 10 | High permeability suggests complete intestinal absorption. |

| Efflux Ratio (ER) | Papp (B-A) / Papp (A-B) | < 2.0 | Indicates the compound is not a strong substrate for P-gp efflux. |

| Plasma Stability | % Remaining at 2 hrs | > 90% | Validates that the benzamide moiety resists rapid plasma amidase cleavage. |

Table 2: Target In Vivo Pharmacokinetic Parameters (Rat Model)

| PK Parameter | Symbol | IV Target (2 mg/kg) | PO Target (10 mg/kg) | Unit |

| Maximum Concentration | Cmax | N/A (Extrapolated C0 ) | > 1500 | ng/mL |

| Time to Cmax | Tmax | N/A | 1.0 - 2.0 | hr |

| Area Under the Curve | AUC0−∞ | > 2000 | > 5000 | ng·hr/mL |

| Systemic Clearance | CL | < 15 | N/A | mL/min/kg |

| Volume of Distribution | Vss | > 1.0 | N/A | L/kg |

| Elimination Half-Life | t1/2 | > 3.0 | > 3.0 | hr |

| Absolute Bioavailability | F | 100% (Reference) | > 50% | % |

References

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling." (2003). Available at:[Link]

Identifying the In Vivo Metabolites of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide: A Strategic Approach

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, in-depth framework for the in vivo identification of metabolites for the novel compound, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each strategic decision, from the selection of animal models to the final structural confirmation of metabolites. We will explore predictive metabolic pathways based on the compound's structure, detail a robust experimental workflow, and explain the application of advanced analytical technologies. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound metabolite identification program.

Introduction: The Criticality of Metabolite Identification

In drug discovery and development, understanding how a xenobiotic is transformed within a biological system is paramount. Metabolite identification (MetID) is not merely an analytical exercise; it is a crucial investigation that informs key decisions throughout the development pipeline.[1] The biotransformation of a parent drug can result in metabolites that are more active, less active, or, most critically, toxic. The presence of a thiophene ring in N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, for instance, is a structural alert, as its metabolism can sometimes lead to reactive intermediates.[2][3] Therefore, a thorough characterization of its metabolic pathways is essential for a comprehensive safety assessment.

This guide will provide a self-validating, authoritative framework to:

-

Predict the primary metabolic pathways based on chemical structure.

-

Design and execute a scientifically sound in vivo study.

-

Leverage state-of-the-art analytical techniques for detection and structural elucidation.

-

Integrate data to build a complete metabolic map.

Predictive Analysis: Anticipating Metabolic Transformations

Before initiating any in vivo work, a careful analysis of the parent compound's structure allows us to hypothesize the most probable metabolic reactions. This predictive step is foundational for developing targeted analytical methods. The structure of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide presents several key sites for enzymatic attack.

Key Structural Features and Predicted Pathways:

-

Thiophene Ring: Thiophene moieties are known substrates for Cytochrome P450 (CYP) enzymes. The primary metabolic routes involve oxidation, which can form highly reactive thiophene S-oxides or thiophene epoxides.[2][3][4] While potentially leading to toxicity, these reactive intermediates are often detoxified, for example, by conjugation with glutathione. A more stable metabolic outcome is the hydroxylation of the thiophene ring.

-

Methoxy Group (-OCH3): The methoxy ether is a classic site for Phase I metabolism. O-demethylation, a common reaction catalyzed by CYPs, would yield a secondary alcohol, which can then serve as a substrate for Phase II conjugation.

-

2-Methylbenzamide Moiety: The aromatic ring of the benzamide is susceptible to hydroxylation at various positions. The methyl group can also be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.[5]

-

Phase II Conjugation: The hydroxyl groups formed during Phase I reactions are prime candidates for conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to increase water solubility and facilitate excretion.

These predictions are summarized in the pathway diagram and data table below.

digraph "Predicted_Metabolic_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes

Parent [label="Parent Compound\nN-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phase I Metabolites

M1 [label="M1: O-Demethylation"];

M2 [label="M2: Thiophene Hydroxylation"];

M3 [label="M3: Benzamide Ring Hydroxylation"];

M4 [label="M4: Methyl Group Oxidation\n(Hydroxylation)"];

M5 [label="M5: Thiophene S-Oxidation\n(Reactive Metabolite)"];

// Phase II Metabolites

M1_G [label="M1-Glucuronide"];

M2_G [label="M2-Glucuronide"];

M3_G [label="M3-Glucuronide"];

M4_G [label="M4-Glucuronide"];

// Further Oxidation

M4_COOH [label="M4-Carboxylic Acid"];

// Edges

Parent -> M1 [label=" CYP450 "];

Parent -> M2 [label=" CYP450 "];

Parent -> M3 [label=" CYP450 "];

Parent -> M4 [label=" CYP450 "];

Parent -> M5 [label=" CYP450 ", style=dashed, color="#EA4335"];

M1 -> M1_G [label=" UGTs "];

M2 -> M2_G [label=" UGTs "];

M3 -> M3_G [label=" UGTs "];

M4 -> M4_G [label=" UGTs "];

M4 -> M4_COOH [label=" ADH/ALDH "];

}

#### **Data Presentation: Predicted Metabolites**

The following table summarizes the predicted metabolic transformations and the expected mass shifts, which is critical for the data mining stage of the analytical workflow.

| **Metabolite ID** | **Metabolic Reaction** | **Mass Change (Da)** | **Description** |

| :--- | :--- | :--- | :--- |

| M1 | O-Demethylation | -14.0157 | Loss of CH₂ from the methoxy group. |

| M2 | Hydroxylation | +15.9949 | Addition of an oxygen atom to the thiophene ring. |

| M3 | Hydroxylation | +15.9949 | Addition of an oxygen atom to the benzamide ring. |

| M4 | Hydroxylation | +15.9949 | Addition of an oxygen atom to the methyl group. |

| M4-Carboxylic Acid | Oxidation of M4 | +14.0092 (from M4) | Further oxidation of the hydroxymethyl group to a carboxylic acid. |

| M5 | S-Oxidation | +15.9949 | Addition of an oxygen atom to the thiophene sulfur. |

| M(1-4)-Glucuronide | Glucuronidation | +176.0321 | Conjugation of a hydroxylated metabolite with glucuronic acid. |

***

### **3.0 *In Vivo* Experimental Design: A Self-Validating System**

The quality of *in vivo* MetID datais directly dependent on a meticulously planned experimental design. Every choice must be deliberate and justified to ensure the results are reliable and translatable.

#### **3.1 Animal Model Selection**

The choice of animal model is a critical first step. While no animal model perfectly replicates human physiology, strategic selection can provide highly relevant data.

* **Primary Model: Sprague-Dawley Rat.** The rat is a standard model for pharmacokinetic and metabolism studies due to its well-characterized physiology and extensive historical database for regulatory submissions. Both male and female rats should be used to identify any sex-dependent differences in metabolism.

* **Rationale:** Rats possess a diverse array of CYP enzymes analogous to humans, making them suitable for identifying major metabolic pathways. Their larger size compared to mice facilitates serial blood sampling and collection of sufficient volumes of urine and feces.

* **Contingent Model: Humanized Mouse Models.** If initial studies suggest metabolism is dominated by a specific human CYP isozyme (e.g., CYP2D6 or CYP3A4) that has known functional differences in rats, a humanized transgenic mouse model expressing the human version of that enzyme may be warranted. This provides more directly translatable datafor predicting human metabolism and potential drug-drug interactions.

#### **3.2 Dosing and Sample Collection Protocol**

**Protocol: Administration and Sampling**

1. **Acclimatization:** House animals (e.g., male Sprague-Dawley rats, n=3-5 per group) in metabolism cages for at least 48 hours prior to dosing to allow for acclimatization and collection of baseline (pre-dose) biological samples.

2. **Dose Formulation:** Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure solubility and stability. The rationale for vehicle selection is to use an inert formulation that maximizes bioavailability without impacting intrinsic metabolism.

3. **Administration:** Administer a single dose of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide. An oral (p.o.) gavage is often preferred to assess metabolites formed after first-pass metabolism, which is clinically relevant for orally administered drugs. An intravenous (i.v.) dose group can be included to distinguish between hepatic and gut wall metabolism.

4. **Sample Collection:** Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h). Collect blood samples (via tail vein or jugular vein cannula) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24h).

5. **Sample Processing:** Immediately centrifuge blood samples to obtain plasma. Store all plasma, urine, and feces samples at -80°C until analysis to prevent degradation of potential metabolites.

***

### **4.0 Analytical Strategy: From Detection to Elucidation**

The core of the MetID process relies on advanced analytical techniques, primarily Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

#### **4.1 Sample Preparation: Isolating the Analytes**

The goal of sample preparation is to remove endogenous matrix components (proteins, salts, lipids) that interfere with analysis while maximizing the recovery of the parent compound and its metabolites.

**Protocol: Plasma and Urine Sample Preparation**

1. **Protein Precipitation (Plasma):** Thaw plasma samples on ice. Add 3-4 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma.

2. **Vortex & Centrifuge:** Vortex the mixture vigorously for1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for10 minutes at 4°C.

3. **Supernatant Collection:** Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

4. **Reconstitution:** Reconstitute the residue in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water) for LC-MS analysis. This ensures compatibility with the chromatographic system and helps focus the analytes at the head of the column.

#### **4.2 LC-HRMS: The Primary Analytical Engine**

Modern LC-HRMS platforms provide the sensitivity and mass accuracy required to detect low-level metabolites in complex biological matrices and to determine their elemental composition.

**Protocol: LC-HRMS Analysis**

1. **Chromatographic Separation:** Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) system with a C18 reversed-phase column. Employ a gradient elution with mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A shallow gradient allows for the separation of structurally similar isomeric metabolites.

2. **Mass Spectrometry:** Couple the UPLC to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

3. **Data Acquisition:** Perform data acquisition in both positive and negative electrospray ionization (ESI) modes to ensure detection of all possible metabolites. Use a data-dependent acquisition (DDA) strategy:

* **Full Scan MS:** Acquire a high-resolution full scan to detect all parent and metabolite ions.

* **dd-MS² (Tandem MS):** Automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. This provides structural information for identification.

#### **4.3 Data Mining and Processing**

Specialized software is essential to navigate the vast amount of data generated. The process involves comparing chromatograms from dosed samples against pre-dose controls to pinpoint drug-related material. Software can automatically search for the parent drug and metabolites based on the predicted mass shifts from our table.

#### **4.4 Structural Elucidation: Confirming the Identity**

1. **Tandem Mass Spectrometry (MS/MS):** The fragmentation pattern of a metabolite in the MS/MS spectrum is a molecular fingerprint. By comparing the fragmentation of a metabolite to that of the parent drug, one can deduce the site of metabolic modification. For example, a mass shift on a fragment ion containing the thiophene ring, but not on a fragment containing the benzamide ring, would confirm the location of the biotransformation.

2. **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For novel or unexpected metabolites, or when MS/MS datais ambiguous, NMR is the gold standard for definitive structural elucidation. This requires isolating a sufficient quantity of the metabolite from pooled samples. 1D (¹H) and 2D (e.g., COSY, HMBC) NMR experiments can reveal the precise connectivity of atoms and confirm the exact site of metabolism, such as distinguishing between different positional isomers of a hydroxylated metabolite.

***

### **5.0 Integrated Workflow for Metabolite Identification**

The entire process, from prediction to confirmation, is a systematic workflow designed to ensure comprehensive and accurate identification.

class="dot">

```dot

digraph "MetID_Workflow" {

graph [splines=ortho, nodesep=0.4, ranksep=0.5];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define nodes in ranks

{

rank=same;

A [label="1. Predictive Analysis\n(In Silico)", fillcolor="#FBBC05", fontcolor="#202124"];

}

{

rank=same;

B [label="2. In Vivo Study Design\n- Animal Model Selection\n- Dosing Regimen", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

{

rank=same;

C [label="3. Sample Collection\n(Plasma, Urine, Feces)"];

}

{

rank=same;

D [label="4. Sample Preparation\n(Extraction, Concentration)"];

}

{

rank=same;

E [label="5. LC-HRMS Analysis\n- Full Scan MS\n- dd-MS²", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

{

rank=same;

F [label="6. Data Processing\n- Control vs. Dosed Comparison\n- Metabolite Mining"];

}

{

rank=same;

G [label="7. Structural Elucidation\n- MS/MS Fragmentation Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H [label="NMR Spectroscopy\n(If required for novel metabolites)", style=dashed];

}

{

rank=same;

I [label="8. Metabolic Pathway Map\n(Final Report)"];

}

// Define edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> I;

G -> H [style=dashed, label=" Ambiguous? "];

H -> I [style=dashed];

}

Figure 2: Comprehensive workflow for in vivo metabolite identification.

Conclusion

The identification of in vivo metabolites for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a multi-faceted process that underpins a thorough understanding of its disposition and safety profile. By integrating predictive analysis with a robust experimental design and advanced analytical technologies like LC-HRMS and NMR, researchers can confidently map the metabolic fate of the compound. This systematic approach, grounded in scientific rationale, not only satisfies regulatory expectations but also provides invaluable insights that guide the progression of new chemical entities from the laboratory to the clinic.

References

-

Celma, C., et al. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. PubMed. Available at: [Link]

-

Farag, M. S., et al. (1983). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Cancer Research. Available at: [Link]

-

Kwan, E. E., & Huang, S. G. (2025). NMR Based Methods for Metabolites Analysis. European Journal of Organic Chemistry. Available at: [Link]

-

Ma, L., & Idle, J. R. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Current Drug Metabolism. Available at: [Link]

-

Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

-

Xiao, J. F., & Zhou, B. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry. Available at: [Link]

-

Jana, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Available at: [Link]

-

Van der Linden, E., et al. (2017). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

-

Ghosh, D., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research. Available at: [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Solis, E., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Available at: [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]

-

SCIEX. (2023). Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

-

Tatsumi, K., et al. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. PubMed. Available at: [Link]

-

Kmetec, V. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

-

Valicherla, G. R., & Hedstrom, L. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

Juric, S., et al. (2023). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. Available at: [Link]

-

Sun, J., & Idle, J. R. (2008). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism Reviews. Available at: [Link]

-

El Rhazri, Y., et al. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. Available at: [Link]

-

Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Available at: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Available at: [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available at: [Link]

-

Emwas, A. H., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. Available at: [Link]

-

Separation Science. (2026). Modern Drug Metabolites Demand More from LC-MS/MS. Available at: [Link]

-

NextSDS. (n.d.). 2-amino-N-[(thiophen-2-yl)methyl]benzamide — Chemical Substance Information. Available at: [Link]

-

Sahoo, N. K., et al. (2020). An overview on NMR spectroscopy based metabolomics. International Journal of Pharmaceutical Sciences and Developmental Research. Available at: [Link]

-

Locuson, C. W., & Likkavorn, M. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Bingol, K., & Powers, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites. Available at: [Link]

-

Creative Bioarray. (n.d.). Methods of Metabolite Identification. Available at: [Link]

Sources

- 1. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

step-by-step synthesis protocol for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Application Note: Optimized Synthesis and Validation Protocol for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Introduction and Strategic Rationale

The synthesis of complex benzamide derivatives is a cornerstone of modern medicinal chemistry. The target molecule, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, incorporates a lipophilic thiophene ring, a methoxy ether for hydrogen bond acceptance, and an ortho-substituted benzamide core. This specific structural motif is highly relevant in the development of targeted therapeutics, particularly where metabolic stability and precise steric interactions within a binding pocket are required.

Instead of relying on traditional, harsher acyl chloride chemistry—which can lead to unwanted side reactions with the sensitive alpha-methoxy ether—this protocol utilizes a highly efficient peptide coupling strategy. By employing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) [1], we ensure rapid, epimerization-free amide bond formation under mild conditions.

Mechanistic Causality and Reaction Design

Every reagent in this protocol is selected to create a self-validating, high-yield system:

-

HATU over EDC/HOBt: The thiophene-adjacent methine center is sensitive. HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the aminolysis step and driving the reaction to completion even with sterically hindered ortho-substituted benzoic acids [2].

-

N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is critical. DIPEA deprotonates the carboxylic acid to initiate HATU activation but is sterically hindered enough to prevent competitive nucleophilic attack on the active ester.

-

In-Process Control (IPC): The protocol is designed to be self-validating. By monitoring the disappearance of the HOAt active ester via LC-MS, researchers can quantitatively confirm reaction progression before proceeding to the workup phase.

Stoichiometry and Reagent Preparation

Table 1: Reaction Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 2-Methylbenzoic acid (o-Toluic acid) | 136.15 | 1.0 | 1.36 g | Acyl Donor |

| 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine | 157.23 | 1.1 | 1.73 g | Nucleophile |

| HATU | 380.23 | 1.2 | 4.56 g | Coupling Agent |

| DIPEA | 129.24 | 3.0 | 5.23 mL | Base |

| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | - | 50.0 mL | Solvent (0.2 M) |

Experimental Workflow and IPC Strategy

Synthesis workflow for amide coupling featuring critical In-Process Control (IPC) decision gates.

Step-by-Step Synthesis Protocol

Phase 1: Activation of the Carboxylic Acid

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen gas for 5 minutes.

-

Dissolution: Add 2-methylbenzoic acid (1.36 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol) to the flask. Suspend the solids in 40 mL of anhydrous DMF.

-

Activation: Inject DIPEA (5.23 mL, 30.0 mmol) dropwise over 2 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the HOAt active ester.

-

Maturation: Stir the mixture at room temperature (20-25 °C) for exactly 15 minutes. Scientific Insight: Rushing this step risks unreacted acid competing with the amine, lowering overall yield. The 15-minute window ensures complete activation.

Phase 2: Amide Bond Formation 5. Nucleophile Addition: Dissolve 2-methoxy-2-(thiophen-3-yl)ethan-1-amine (1.73 g, 11.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture over 10 minutes to manage any mild exotherm. 6. Reaction Propagation: Allow the reaction to stir at room temperature under nitrogen. 7. In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the HOAt active ester is consumed and the product mass [M+H]+ = 276.1 is dominant.

Phase 3: Workup and Purification 8. Quenching: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 9. Strategic Washing:

- Wash the combined organic layers with 1M HCl (2 x 50 mL). Causality: This selectively protonates and removes unreacted amine and DIPEA.

- Wash with saturated aqueous NaHCO3 (2 x 50 mL). Causality: This neutralizes trace acid and removes the water-soluble HOAt byproduct generated from HATU.

- Wash with brine (50 mL) to remove residual water from the organic phase.

- Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40). The target compound typically elutes at an Rf of ~0.45 (70:30 Hex/EtOAc).

Analytical Validation Data

To ensure the trustworthiness of the synthesis, validate the isolated product against the following expected spectroscopic parameters.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signals / Data Points | Structural Correlation |

| LC-MS (ESI+) | m/z 276.1 [M+H]+, 298.1 [M+Na]+ | Confirms molecular weight (MW: 275.37) |

| 1H NMR (400 MHz, CDCl3) | δ 7.35 - 7.10 (m, 7H) | Aromatic protons (Thiophene + Benzene rings) |

| δ 6.45 (br s, 1H) | Amide N-H (exchangeable) | |

| δ 4.48 (dd, 1H) | Methine C-H (adjacent to methoxy and thiophene) | |

| δ 3.75 - 3.55 (m, 2H) | Methylene C-H2 (adjacent to amide nitrogen) | |

| δ 3.32 (s, 3H) | Methoxy ether (-OCH3) | |

| δ 2.41 (s, 3H) | Aryl methyl group (o-Toluyl -CH3) |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 73204, HATU" PubChem, [Link]. Accessed 19 March 2026.

-

Carpino, Louis A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397-4398. ACS Publications, [Link].

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Executive Summary

The quantification of complex active pharmaceutical ingredients (APIs) requires analytical methods that are not only robust but scientifically grounded in the physicochemical realities of the molecule. This application note details the end-to-end development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide . By bridging molecular profiling with chromatographic causality, this guide provides a self-validating protocol compliant with the latest ICH Q2(R2) and USP <1225> regulatory frameworks.

Physicochemical Profiling & Chromatographic Rationale

To design a reliable method, we must first deconstruct the analyte. N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a highly lipophilic small molecule featuring an amide linkage, a methoxy ether, a thiophene ring, and an ortho-methyl benzamide moiety.

The Causality of Phase Selection

Because the molecule lacks basic amines or acidic protons with pKa values in the typical 2–8 chromatographic range, it remains strictly neutral. Therefore, its retention is governed entirely by hydrophobic partitioning rather than ion exchange[1].

-

Stationary Phase: A C18 (octadecylsilane) column bonded to superficially porous particles (SPP) is selected. SPP technology minimizes longitudinal diffusion and mass transfer resistance, providing ultra-high efficiency and sharp peak shapes for bulky, lipophilic molecules without the extreme backpressures of sub-2 µm fully porous particles.

Mobile Phase and pH Dynamics

-

Aqueous Phase (A) - 0.1% Formic Acid in Water: Novice method developers often assume neutral molecules do not require buffered or acidified mobile phases. However, controlling the mobile phase at pH ~2.7 is critical. At this pH, residual surface silanols (Si-OH) on the silica support (pKa ~3.5) are fully protonated and neutralized[2]. This suppresses secondary ion-exchange interactions that cause peak tailing. Furthermore, an acidic baseline ensures that any potentially ionizable synthetic impurities (e.g., residual amine starting materials) are reproducibly retained.

-

Organic Phase (B) - Acetonitrile (ACN): ACN is chosen over methanol due to its lower viscosity and superior elution strength for hydrophobic compounds. Crucially, the pi-electrons of ACN's nitrile bond can disrupt π−π interactions between the analyte's aromatic rings (thiophene, benzamide) and the stationary phase's phenyl/alkyl backbone, yielding superior selectivity and sharper peaks[2].

Method Development Lifecycle

Fig 1. Systematic HPLC method development and validation lifecycle.

Experimental Protocol

Optimized Chromatographic Conditions

| Parameter | Specification / Condition | Rationale |

| Column | SPP C18, 100 x 4.6 mm, 2.7 µm | Optimal balance of retention factor ( k′ ) and resolution for lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol ionization; standardizes impurity retention[2]. |

| Mobile Phase B | 100% Acetonitrile | Disrupts π−π interactions; provides low backpressure[2]. |

| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6 mm ID columns. |

| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

| Detection (UV) | 230 nm & 254 nm | 254 nm captures the aromatic systems; 230 nm maximizes amide/thiophene absorption. |

| Injection Vol | 5.0 µL | Prevents column overloading and mitigates solvent mismatch band broadening. |

| Gradient | 0-1 min: 10% B 1-7 min: 10% → 90% B 7-9 min: 90% B 9-9.1 min: 90% → 10% B 9.1-12 min: 10% B | Linear gradient ensures elution of the highly lipophilic main peak while sweeping late-eluting hydrophobic impurities. |

Step-by-Step Sample Preparation

A critical failure point in HPLC is solvent mismatch between the sample diluent and the initial mobile phase, leading to peak fronting.

-

Diluent Preparation: Prepare a 20:80 (v/v) Acetonitrile:Water solution. This closely mimics the initial gradient conditions (10% B) to maintain a tight injection band, while providing just enough organic modifier to keep the analyte in solution.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of 100% Acetonitrile (required due to the compound's high lipophilicity). Sonicate for 5 minutes, then dilute to volume with Acetonitrile.

-

Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with LC-MS grade Water . (Note: 1 mL ACN + 9 mL Water yields a final sample matrix of 10% ACN, perfectly matching the initial gradient).

-

Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter. PTFE is mandatory here, as nylon filters can exhibit high non-specific binding for lipophilic aromatics.

Method Validation Framework (Self-Validating System)

To transition this method from development to routine Quality Control, it must be validated according to the dynamic lifecycle management principles of ICH Q2(R2) [3] and the revised USP <1225> [4]. The revised guidelines emphasize "Fitness for Purpose" and the reliability of the "Reportable Result"[4].

Validation Parameters & Execution

-

Specificity & Forced Degradation: The method must unequivocally assess the analyte in the presence of expected components[5].

-

Action: Subject the working standard to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours. Inject and verify that the active peak is baseline resolved (Resolution, Rs>2.0 ) from all degradation products (e.g., cleaved thiophene-ethylamine or free ortho-methylbenzoic acid).

-

-

Linearity & Reportable Range: The range is validated through the direct assessment of reportable results[3].

-

Action: Prepare five concentration levels (50, 75, 100, 125, and 150 µg/mL). Inject each in triplicate. Plot the peak area against concentration and apply a linear regression model.

-

-

Accuracy (Recovery): Measures the closeness of agreement between the accepted true value and the experimental result[5].

-

Action: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery.

-

-

Precision (Repeatability):

-

Action: Perform six consecutive injections of the 100 µg/mL working standard from the same vial to evaluate system precision and injector reproducibility.

-

Acceptance Criteria Matrix

| Validation Parameter | ICH Q2(R2) / USP <1225> Acceptance Criteria |

| Specificity | No interference at the retention time of the main peak. Peak purity angle < Purity threshold (via PDA detector). |

| Linearity | Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% level response. |

| Range | 50% to 150% of the target analytical concentration[3]. |

| Accuracy | Mean recovery across all levels must be 98.0% – 102.0%[5]. |

| Repeatability (Precision) | Relative Standard Deviation (%RSD) of peak areas ≤ 2.0% ( n=6 ). |

| System Suitability (SST) | Tailing factor ( Tf ) ≤ 1.5; Theoretical plates ( N ) ≥ 5000. |

References

- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy / GMP Compliance URL

- Reversed Phase HPLC Method Development Source: Phenomenex URL

- Validation of Analytical Procedures Q2(R2)

- Understanding ICH Q2(R2)

- Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)

Sources

in vivo dosing protocols for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Application Notes and Protocols for In Vivo Dosing of Novel Benzamide Derivatives

A Framework for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide and Related Compounds

Introduction

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide represents a novel chemical entity within the broader class of benzamide derivatives. While specific in vivo data for this compound is not currently available in published literature, this guide provides a comprehensive framework for establishing robust in vivo dosing protocols. The principles and methodologies outlined herein are derived from established practices in preclinical drug development and are supported by data from studies on structurally related benzamide and thiophene-containing compounds.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes a systematic, evidence-based approach to determining appropriate dosing regimens for novel compounds, ensuring scientific rigor and the generation of reproducible data. The core of this guide is built on the principles of understanding the compound's physicochemical properties, conducting pilot pharmacokinetic (PK) and pharmacodynamic (PD) studies, and ensuring the ethical and humane treatment of research animals.

Part 1: Foundational Steps - Compound Characterization and Formulation

Before in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. These properties will directly influence the choice of vehicle for solubilization and the potential routes of administration.

1.1. Physicochemical Profiling:

A critical initial step is the assessment of the compound's solubility, lipophilicity (LogP), and pKa. This information is crucial for developing a suitable formulation for in vivo studies. For novel benzamide derivatives, a tiered approach to solubility testing is recommended.

Table 1: Example of a Tiered Solubility Screen for a Novel Benzamide Derivative

| Tier | Vehicle | Purpose | Example Observation |

| 1 | Saline, Phosphate-Buffered Saline (PBS) | Assess aqueous solubility for potential intravenous administration. | Poor solubility (<0.1 mg/mL). |

| 2 | Polyethylene glycol 400 (PEG400), Propylene glycol (PG) | Evaluate solubility in common co-solvents. | Moderate solubility in PEG400 (5 mg/mL). |

| 3 | Cyclodextrins (e.g., HP-β-CD), Oil-based vehicles (e.g., corn oil, sesame oil) | Explore solubility enhancement for oral or subcutaneous administration. | High solubility in 20% HP-β-CD in saline (>20 mg/mL). |

| 4 | Co-solvent mixtures (e.g., DMSO/PEG300) | For challenging compounds, but with caution due to potential toxicity.[1] | High solubility, but requires toxicity check of the vehicle. |

1.2. Formulation Development:

The goal is to develop a stable, homogenous, and biocompatible formulation. For oral administration, suspensions or solutions are common. For intravenous administration, a clear solution is required.

Protocol 1: Preparation of a Formulation for Oral Gavage

-

Weighing: Accurately weigh the desired amount of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide.

-

Vehicle Selection: Based on the solubility screen, select an appropriate vehicle. For this example, we will use a 20% HP-β-CD in sterile water.

-

Dissolution: Gradually add the compound to the vehicle while vortexing or sonicating to ensure complete dissolution. Gentle heating may be applied if the compound is heat-stable.

-

Homogeneity Check: Visually inspect the formulation for any precipitates. If it is a suspension, ensure it is uniform.

-

pH Adjustment: If necessary, adjust the pH of the formulation to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.

-

Storage: Store the formulation according to its stability profile, typically at 4°C and protected from light. Prepare fresh on the day of dosing if stability is unknown.

Part 2: In Vivo Study Design - A Stepwise Approach

A logical progression of in vivo studies is essential to efficiently determine an appropriate dosing regimen. The following workflow illustrates a typical path from initial tolerability studies to more complex efficacy models.

Caption: Experimental workflow for establishing in vivo dosing protocols.

2.1. Acute Tolerability Study:

The primary goal of this initial study is to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. This is typically performed in a small number of animals (e.g., n=3 per group) using a dose-escalation design.

Protocol 2: Acute Tolerability Study in Mice

-

Animal Model: Select a relevant rodent species, for example, C57BL/6 mice.[2][3]

-

Acclimatization: Allow animals to acclimate to the facility for at least one week.

-

Grouping: Assign animals to dose groups (e.g., vehicle control, 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg).

-

Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Observe animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in activity, posture, breathing) and body weight.

-

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.

2.2. Pilot Pharmacokinetic (PK) Study:

This study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The data generated will inform the selection of appropriate dose levels and dosing frequency for subsequent studies.

Table 2: Example Pharmacokinetic Parameters for a Novel Compound

| Parameter | Description | Example Value | Implication for Dosing |

| Cmax | Maximum plasma concentration | 500 ng/mL | Indicates the peak exposure after a single dose. |

| Tmax | Time to reach Cmax | 1 hour | Suggests rapid absorption. |

| t1/2 | Half-life | 4 hours | A shorter half-life may necessitate more frequent dosing (e.g., twice daily). |

| AUC | Area under the curve (total exposure) | 2000 ng*h/mL | Provides a measure of overall drug exposure. |

| Bioavailability (%) | Fraction of oral dose reaching systemic circulation | 30% | Moderate oral bioavailability. |

Protocol 3: Pilot Pharmacokinetic Study in Rats

-

Animal Model: Use a cannulated rat model (e.g., Sprague-Dawley with jugular vein cannulation) to allow for serial blood sampling.

-

Dosing: Administer a single dose of the compound at a dose level well below the MTD (e.g., 10 mg/kg, p.o. and 1 mg/kg, i.v. for bioavailability).

-

Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]

-

Plasma Analysis: Process blood to plasma and analyze the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Part 3: Mechanism of Action and Pharmacodynamics

While the precise mechanism of action for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is unknown, related benzamide derivatives have been shown to act on various targets, including G-protein coupled receptors (GPCRs) and kinases.[5][6] A hypothetical signaling pathway is presented below to illustrate how one might conceptualize the target engagement of a novel compound.

Caption: Hypothetical signaling pathway for a novel benzamide derivative.

3.1. Dose-Range Finding for Pharmacodynamics:

Once a safe dose range has been established, the next step is to determine the dose required to engage the target and elicit a biological response. This involves measuring a relevant biomarker or a functional outcome.

Protocol 4: In Vivo Target Engagement Study

-

Model Selection: Choose an animal model where the target is expressed and a downstream biomarker can be measured.

-

Dosing Regimen: Based on PK data, select a range of doses and a dosing frequency designed to maintain target engagement.

-

Time Course: Administer the compound and collect tissues or plasma at various time points post-dose.

-

Biomarker Analysis: Measure the level of the target biomarker (e.g., phosphorylation of a downstream protein, change in gene expression, or levels of a secreted factor).

-

Dose-Response Curve: Plot the biomarker response as a function of dose to determine the ED50 (the dose that produces 50% of the maximal effect).

Part 4: Safety and Toxicology

Beyond acute tolerability, a more formal assessment of safety may be required, particularly for longer-term studies. This can involve repeat-dose toxicity studies.

4.1. Repeat-Dose Toxicity Studies:

These studies evaluate the potential for cumulative toxicity. Animals are dosed daily for a set period (e.g., 7, 14, or 28 days).

Key Endpoints in Repeat-Dose Toxicity Studies:

-

Clinical Observations: Daily monitoring for any adverse health effects.

-

Body Weight and Food Consumption: Measured regularly to assess general health.[7]

-

Clinical Pathology: Analysis of blood and urine for markers of organ damage (e.g., liver enzymes, kidney function markers).

-

Histopathology: Microscopic examination of major organs and tissues to identify any treatment-related changes.

Conclusion

Establishing an appropriate in vivo dosing protocol for a novel compound like N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a systematic process that requires a multi-faceted approach. By first characterizing the compound's physicochemical properties and then progressing through a logical sequence of in vivo studies—from acute tolerability and pharmacokinetics to pharmacodynamics and safety assessment—researchers can confidently select a dosing regimen that is both safe and effective for preclinical efficacy studies. The methodologies and principles outlined in these application notes provide a robust framework for the successful in vivo evaluation of novel benzamide derivatives.

References

-

Vullo, D., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Available at: [Link]

-

Chapman, N. B., et al. (1967). Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position. Journal of the Chemical Society C. Available at: [Link]

-

Clemens, M. J., et al. (2022). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PMC. Available at: [Link]

-

Clemens, M. J., et al. (2022). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ResearchGate. Available at: [Link]

-

Saeed, A., et al. (2008). N-(2-Methoxy-phen-yl)-2-nitro-benzamide. PubMed. Available at: [Link]

-

MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available at: [Link]

-

Papsun, D., et al. (2022). Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. PMC. Available at: [Link]

- Google Patents. (2017). Improved process for the preparation of enzalutamide.

-

Minnesota Department of Health. (2013). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Available at: [Link]

-

ChemRxiv. (2023). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Available at: [Link]

-

Chemspace. 2-methoxy-N-[(thiophen-2-yl)methyl]benzamide. Available at: [Link]

-

Tsai, M.-H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC. Available at: [Link]

-

NextSDS. 2-amino-N-[(thiophen-2-yl)methyl]benzamide — Chemical Substance Information. Available at: [Link]

-

Mensah-Attipoe, J., et al. (2014). In vivo inhibition of prostaglandin e2 production by crude aqueous extract of the root bark of zanthoxylumxanthoxyloides. ResearchGate. Available at: [Link]

-

ATSDR. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available at: [Link]

-

ResearchGate. (2025). Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]